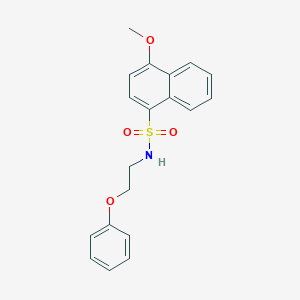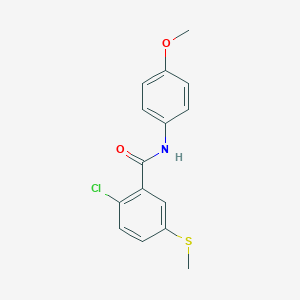
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPNS and belongs to the family of sulfonamides.
Wirkmechanismus
The mechanism of action of MPNS is not fully understood. However, it has been suggested that MPNS may exert its biological activity through the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
MPNS has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPNS can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that MPNS can reduce tumor growth in animal models of cancer. MPNS has also been shown to inhibit carbonic anhydrase activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPNS is its potential as a versatile building block for the preparation of various compounds. MPNS has also been shown to exhibit biological activity, making it a potential lead compound for drug discovery. However, one of the limitations of MPNS is its relatively low solubility in water, which may limit its application in biological assays.
Zukünftige Richtungen
There are several future directions for the study of MPNS. One potential direction is the investigation of its potential as an anticancer agent. Another direction is the development of more soluble derivatives of MPNS for biological assays. Additionally, the potential of MPNS as a building block for the preparation of metal-organic frameworks could be further explored. Overall, the study of MPNS has the potential to lead to the development of new compounds with various applications in medicine, chemistry, and material science.
Synthesemethoden
The synthesis of MPNS involves the reaction between 4-methoxy-naphthalene-1-sulfonyl chloride and 2-phenoxyethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MPNS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MPNS has been shown to exhibit anticancer and anti-inflammatory activities. It has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. In organic synthesis, MPNS has been used as a reagent for the preparation of various compounds. In material science, MPNS has been used as a building block for the preparation of metal-organic frameworks.
Eigenschaften
Produktname |
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide |
|---|---|
Molekularformel |
C19H19NO4S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)25(21,22)20-13-14-24-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |
InChI-Schlüssel |
XNKUADXZOSPAIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)
![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)


![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)